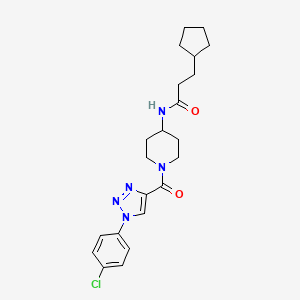

N-(2-(3-环丙基-5-氧代-4-苯基-4,5-二氢-1H-1,2,4-三唑-1-基)乙基)-3,5-二甲基异恶唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating effective antibacterial agents. The precursor used in these syntheses is typically a compound with an azo group that is further reacted with active methylene compounds to produce a variety of derivatives including pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives . Another approach involves the decomposition of N-tosyl-1,2,3-triazoles with rhodium(II) acetate dimer in the presence of alcohols to form N-(2-alkoxyvinyl)sulfonamides, which can be further transformed into phthalans and phenethylamines .

Molecular Structure Analysis

The molecular structures of the synthesized sulfonamide derivatives are confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . X-ray crystallography has also been employed to confirm the structures of certain triazole derivatives . These techniques ensure the accuracy of the synthesized compounds' structures, which is crucial for their biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives have been shown to undergo a range of chemical reactions. For instance, acid-catalyzed addition of alcohols or thiols to N-(2-alkoxyvinyl)sulfonamide-containing phthalans yields ketals and thioketals, respectively . Additionally, competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines has been observed when N-sulfonylamines react with 3-dimethylamino-2H-azirines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the sulfonamide moiety can significantly affect the compounds' solubility, stability, and reactivity. For example, the introduction of an oxazole ring at the 4'-position of biphenylsulfonamide results in improved potency and metabolic stability . The antibacterial activity of these compounds is also a key physical property, with some derivatives showing high activity against various bacterial strains .

科学研究应用

抗菌活性

已合成出结构与指定化学物质相似的含有磺酰胺部分的化合物,并对其抗菌性能进行了评估。这些化合物已对一系列细菌菌株表现出有希望的活性,表明它们在开发新型抗菌剂方面的潜力。合成方法旨在引入表现出高抗菌活性的杂环化合物,突出了磺酰胺衍生物在药物化学中的多功能性 (Azab, Youssef, & El-Bordany, 2013)。

内皮素受体拮抗作用

还对磺酰胺衍生物作为内皮素受体拮抗剂的潜力进行了研究,特别是针对 ETA 受体。已证明这些化合物显着提高了效力和代谢稳定性,使其成为治疗充血性心力衰竭等疾病的有希望的候选药物 (Murugesan et al., 2000)。

金属络合物形成

已合成并表征了磺酰胺衍生化合物与钴(II)、铜(II)、镍(II) 和锌(II) 等过渡金属形成络合物的 ability。这些络合物表现出中度至显着的抗菌活性和良好的抗真菌活性,表明磺酰胺衍生物在开发金属基药物方面的潜力 (Chohan & Shad, 2011)。

抗菌剂

已合成并测试了各种含有磺酰胺的唑类衍生物的抗菌活性。其中一些化合物对测试微生物表现出活性,表明此类衍生物在制造有效的抗菌剂方面的潜力 (Sahin et al., 2012)。

属性

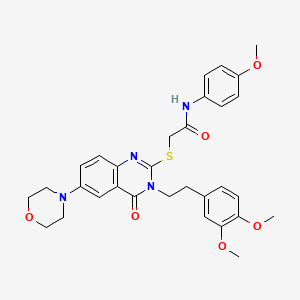

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-12-16(13(2)27-21-12)28(25,26)19-10-11-22-18(24)23(15-6-4-3-5-7-15)17(20-22)14-8-9-14/h3-7,14,19H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVUKBULAUFGPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Potassium bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2514831.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)